5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone

LogP Hydrophilicity Chromatographic retention

Water testing labs must quantify MDPC separately from DPC to meet ANSES VMAX 110 µg/L-using DPC as a surrogate causes order-of-magnitude errors. This ≥98% pure MDPC reference standard enables accurate LC-MS/MS calibration with LOD ≤10 ng/L. • 10× higher regulatory threshold vs. DPC (110 vs 11 µg/L), demanding a dedicated authentic standard • MDPC:DPC ratio acts as a forensic tracer for chloridazon degradation age; essential for site-specific baseline studies • Uncharged, biochar-responsive probe (Kf=0.45) for evaluating non-ionic metabolite remediation technologies

Molecular Formula C5H6ClN3O
Molecular Weight 159.57 g/mol
CAS No. 17254-80-7
Cat. No. B050562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone
CAS17254-80-7
Synonyms5-Amino-4-chloro-2-methyl-3(2H)pyridazinone;  5-Amino-4-chloro-2-methylpyridazin-3(2H)-one
Molecular FormulaC5H6ClN3O
Molecular Weight159.57 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(C=N1)N)Cl
InChIInChI=1S/C5H6ClN3O/c1-9-5(10)4(6)3(7)2-8-9/h2H,7H2,1H3
InChIKeyXNSGCNYTNLWRKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDPC Chemical Identity and Procurement


5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone (CAS 17254-80-7), commonly referred to as chloridazon-methyl-desphenyl or MDPC, is a pyridazinone metabolite of the herbicide chloridazon [1]. The compound has a molecular formula of C₅H₆ClN₃O, a molecular weight of 159.57 g/mol, and a melting point of 203–205 °C . It is characterized by an amino group at position 5, a chloro group at position 4, and a methyl group at position 2 on the pyridazin-3(2H)-one scaffold [1]. MDPC is not herbicidally active in its own right but serves as a critical environmental tracer and analytical reference standard for monitoring chloridazon contamination in groundwater and surface water systems [2].

MDPC Non-Substitutability in Monitoring


Although desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (MDPC) are both primary degradation products of chloridazon and share the same pyridazinone core, they are not interchangeable in analytical, toxicological, or environmental fate assessments. MDPC possesses a logP of −1.38 versus DPC's logP of ~0.59, making MDPC substantially more hydrophilic and altering its chromatographic retention, ionization efficiency, and mobility in aqueous matrices . Critically, the French Agency for Food, Environmental and Occupational Health & Safety (ANSES) has established distinct VMAX health-based drinking water limits: 110 µg/L for MDPC versus 11 µg/L for DPC, reflecting a 10‑fold difference in toxicological concern [1]. In real environmental systems, the two metabolites exhibit markedly different concentration profiles—DPC generally predominates in mass but MDPC's unique physico‑chemical behavior dictates its own transport and persistence patterns [2]. Procurement of one metabolite as a surrogate for the other will therefore introduce systematic error in quantitative residue analysis and regulatory compliance determination.

MDPC vs DPC Quantitative Differentiation


Hydrophilicity Divergence and Mobility

MDPC (target) has a computed logP of −1.38 , whereas its closest structural analog desphenyl-chloridazon (DPC, CAS 6339-19-1) has a logP of 0.58670 (experimentally determined) [1]. This 1.97 log unit difference means DPC is approximately 93 times more lipophilic. In reversed-phase LC-MS/MS, this translates to markedly different retention times and requires separate calibration standards; direct substitution leads to inaccurate quantification in multi-residue methods [2].

LogP Hydrophilicity Chromatographic retention

Drinking Water Health Limit Divergence

In its July 2024 opinion, ANSES established distinct VMAX (Valeur Sanitaire Maximale) values for the two chloridazon metabolites in drinking water: 110 µg/L for MDPC (target) versus 11 µg/L for DPC [1]. This 10‑fold higher acceptable concentration for MDPC reflects a lower toxicological potency and has direct implications for regulatory compliance monitoring and risk assessment in drinking water catchments across EU member states [2].

VMAX Drinking water Health-based limit

Lysimeter Leachate Persistence Profiles

In a long-term weighable monolithic lysimeter experiment, chloridazon degraded rapidly to its two metabolites. In leachate, MDPC (target) was detected at concentrations up to 6.1 µg/L, whereas DPC reached 24 µg/L—a 3.9‑fold higher peak concentration for DPC [1]. Both metabolites persisted for more than 2 years (916 days) post‑application, but the absolute concentration differential indicates that DPC dominates mass flux while MDPC provides a more dilute but equally persistent signal [2].

Leachate Lysimeter Persistence

Soil Residue Enrichment vs Parent

In agricultural soil where chloridazon application ceased 5–10 years prior, MDPC concentrations were 0.12–3.1 µg kg⁻¹ while DPC ranged from 0.22–7.4 µg kg⁻¹, compared to parent CLZ at <0.050–1.0 µg kg⁻¹ [1]. This corresponds to metabolite enrichments of ~6× (MDPC) and ~10× (DPC) versus the parent herbicide. Pore water median concentrations at 75–100 cm depth were 1.0 µg/L for MDPC and 2.1 µg/L for DPC, sufficient to sustain groundwater concentrations above the 0.1 µg/L regulatory threshold for over a decade [1].

Soil residue Long-term persistence Groundwater source

Biochar-Enhanced Sorption Behavior

Among four polar herbicide metabolites tested for sorption to biochar‑amended sandy soil, only the uncharged compound MDPC showed enhanced sorption, with distribution coefficients in biochar‑amended soils 2.1–2.5× higher than in pure soil [1]. The Freundlich constant Kf for MDPC in pure soil was 0.45 (exponent n = 1.23) [1]. In contrast, the three anionic compounds tested (imazamox, metazachlor oxalic acid, metazachlor sulfonic acid) showed no significant sorption enhancement with biochar amendment [1]. This uncharged state of MDPC distinguishes it from many other pesticide metabolites and influences its retardation factor in groundwater transport modeling [2].

Sorption Biochar Freundlich isotherm

Detection Prevalence in Water Samples

In a large‑scale survey of ~1,000 water samples from the Rhine and Ruhr region using a validated UPLC‑ESI‑MS/MS method with LOD of 10 ng/L for both analytes, DPC was detected in 76% of samples at concentrations up to 8 µg/L [1]. MDPC was detected in 53% of samples at concentrations up to 2.3 µg/L [1]. The lower detection frequency (~0.70× DPC) and lower maximum concentration (~0.29× DPC) for MDPC provide a distinct occurrence profile that can be used to distinguish recent versus aged contamination sources [2]. In Danish groundwater screening, MDPC was detected at concentrations exceeding the 0.1 µg/L drinking water limit in 0.6% of abstraction wells, whereas DPC exceeded the limit in 9.7% of wells [2].

Occurrence frequency Groundwater monitoring LC-MS/MS

MDPC Reference Standard Applications


Drinking Water Regulatory Compliance

Water utilities and accredited laboratories must quantify MDPC separately from DPC to comply with the ANSES‑defined VMAX of 110 µg/L for MDPC (vs 11 µg/L for DPC) [1]. An authentic MDPC reference standard with purity ≥98% is required for calibration and quality control in LC‑MS/MS methods validated to achieve LOD ≤10 ng/L [2]. Using DPC as a surrogate would misclassify MDPC concentrations by an order of magnitude in risk assessment.

Groundwater Age Dating and Source Apportionment

The MDPC:DPC concentration ratio serves as a forensic indicator of chloridazon degradation age in aquifers. In lysimeter studies, leachate DPC:MDPC peak ratios of ~3.9:1 have been documented [3], while soil residues show ratios of ~2.4:1 after 5–10 years [4]. Environmental forensics laboratories require certified MDPC material to establish site‑specific metabolite ratio baselines and distinguish recent applications from legacy contamination.

Biochar-Based Remediation Evaluation

MDPC's uncharged state (Kf = 0.45 in sandy soil) and its 2.1–2.5× sorption enhancement with biochar amendment make it a unique probe compound for evaluating remediation technologies targeting non‑ionic pesticide metabolites [5]. Research groups developing biochar‑based soil amendments require high‑purity MDPC as a test analyte, distinct from anionic metabolite standards that show no sorption response to biochar.

Isotope-Labeled Internal Standard Synthesis

Deuterated (B1‑d3) and ¹³C‑labeled MDPC analogs are used as internal standards for precise quantification by isotope dilution mass spectrometry . Procurement of the unlabeled MDPC parent compound (CAS 17254-80-7) at high purity (≥98%) is a prerequisite for custom synthesis of labeled derivatives, enabling compensation of matrix effects in complex water samples that particularly affect polar metabolites like MDPC [2].

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